molecular formula C9H7FN2O2 B2574338 7-Fluoro-3-methylquinazoline-2,4(1H,3H)-dione CAS No. 917343-24-9

7-Fluoro-3-methylquinazoline-2,4(1H,3H)-dione

Cat. No. B2574338
CAS RN: 917343-24-9
M. Wt: 194.165
InChI Key: GUYKFRPOXMFYIF-UHFFFAOYSA-N
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Description

7-Fluoro-3-methylquinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family. It is a heterocyclic organic compound that has a wide range of applications in scientific research. This compound is a potent inhibitor of various enzymes and has the potential to be used in the treatment of various diseases.

Scientific Research Applications

Fluorogenic Labeling and Chromatographic Analyses

A significant application involves the use of fluorogenic labeling reagents in chromatographic analyses. For instance, 4,7-phenanthroline-5,6-dione (phanquinone) has been investigated for pre-column derivatization in liquid chromatography (LC) for amino acid separation. This approach, which leverages compounds structurally related to 7-Fluoro-3-methylquinazoline-2,4(1H,3H)-dione, allows for the efficient separation and detection of amino acids, contributing to quality control in pharmaceuticals (Gatti, Gioia, & Pietra, 2002).

Synthesis and Structural Modifications

The synthesis and exploration of structural modifications of quinazolinones are also critical applications. Research has developed methods for synthesizing 5- and 7-fluoroquinazolin-4(1H)-ones from precursors like 6-fluoroanthranilic acid. These methods involve cyclocondensation reactions that enable the creation of fluoroquinazolinones, potentially useful for further chemical transformations and medicinal chemistry applications (Layeva et al., 2007).

Radiotracer Development for PET Imaging

In the field of nuclear medicine, fluoroquinazolinones have been utilized in the synthesis of radiotracers for positron emission tomography (PET) imaging. For example, research on the synthesis of the PDE10A PET radiotracer [18F]MNI-659 highlights the use of fluoroethylation reactions. This work demonstrates the application of fluoroquinazolinone derivatives in developing diagnostic tools for imaging specific enzymes within the human brain, contributing to the advancement of neuroimaging techniques (Mori et al., 2017).

Enhanced Antistaphylococcal Activities

Further, modifications of quinazolinone derivatives have been investigated for their antibacterial activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies on isothiazoloquinolones (ITQs) with structural modifications at the 6-, 7-, and 8-positions have shown that specific substituents can significantly enhance antibacterial activity without compromising cytotoxicity, underscoring the potential of fluoroquinazolinones in developing new antibacterial agents (Wang et al., 2007).

properties

IUPAC Name

7-fluoro-3-methyl-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-12-8(13)6-3-2-5(10)4-7(6)11-9(12)14/h2-4H,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYKFRPOXMFYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)F)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-3-methylquinazoline-2,4(1H,3H)-dione

Synthesis routes and methods

Procedure details

A suspension of sodium hydride (60% in mineral oil, 368 mg, 9.2 mmol) in dimethylformamide (12 mL) was cooled to 0° C. and treated with 2-amino-4-fluoro-N-methylbenzamide [Intermediate 137] (0.67 g, 4.0 mmol). Phenyl chloroformate (0.6 mL, 0.73 g, 4.7 mmol) was added over 40 minutes. After 1 hour a further portion of phenyl chloroformate (0.6 mL, 0.73 g, 4.7 mmol) was added. The reaction was allowed to warm to room temperature and stir for two hours. The reaction was slowly added to 200 mL of ice. The solid was filtered, washed with methanol to obtain the product (395 mg, 51%).
Quantity
368 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Quantity
0.6 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Five
Yield
51%

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